molecular formula C2H3N B085484 1H-azirine CAS No. 157-17-5

1H-azirine

Cat. No. B085484
CAS RN: 157-17-5
M. Wt: 41.05 g/mol
InChI Key: ZHKJHQBOAJQXQR-UHFFFAOYSA-N
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Description

1H-azirine is a highly reactive, heterocyclic compound that has been extensively studied in the field of organic chemistry. This compound has been found to exhibit a wide range of biological and pharmacological activities, making it an attractive target for drug discovery and development. In

Scientific Research Applications

  • Synthesis and Reactions of 1-Azirines :

    • 1H-azirines are valuable starting points for preparing new and unusual heterocyclic compounds. They play a crucial role in the synthesis of various heterocycles, including aziridines and azabicyclo ring systems (Fowler, 1971).
  • Advancements in Azirine Chemistry :

    • Recent developments in azirine chemistry include new synthetic techniques, catalytic and light-induced reactions, and the discovery of synthetic equivalents of azirines. These advancements have enabled unusual transformations of this three-membered N-heterocycle into various azole and azine derivatives (Khlebnikov, Novikov, & Rostovskii, 2019).
  • Characterization and Stability of 1H-Azirines :

    • Investigations into the stability and structure of 1H-azirines have revealed them as elusive high-energy intermediates, challenging previous assumptions about their isolability and stability (Banert, Bochmann, Hagedorn, & Richter, 2013).
  • Ruthenium-Catalyzed Synthesis from Isoxazolinones :

    • A study demonstrated an efficient Ru-catalyzed synthesis of 2H-azirines from isoxazolinones, showcasing their potential as precursors for various functionalized heterocycles (Rieckhoff, Titze, Frey, & Peters, 2017).
  • Role in Photochemistry :

    • Research on 2-(1-naphthyl)-2H-azirines revealed their role in photochemical reactions, including C-C and C-N bond cleavage, highlighting their importance in understanding photoreactivity (Inui & Murata, 2005).
  • Potential in Bioconjugate Technology :

    • 2H-Azirine-2-caboxamides have been explored as new bifunctional thiol linkers, demonstrating efficiency in reactions with cysteine-containing peptides. This application underscores their potential in bioconjugate technology (Chen, Yang, Wu, Sun, Loh, & Jiang, 2020).
  • Exploration in Organometallic Chemistry :

    • Studies on the coupling reactions of 2H-azirines mediated by titanium(II) have expanded the understanding of their reactivity, offering insights into their use in the synthesis of N-heterocycles (Desnoyer, See, & Tonks, 2018).

properties

CAS RN

157-17-5

Product Name

1H-azirine

Molecular Formula

C2H3N

Molecular Weight

41.05 g/mol

IUPAC Name

1H-azirine

InChI

InChI=1S/C2H3N/c1-2-3-1/h1-3H

InChI Key

ZHKJHQBOAJQXQR-UHFFFAOYSA-N

SMILES

C1=CN1

Canonical SMILES

C1=CN1

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-azirine

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